molecular formula C11H15N3 B13315319 {2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine

{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine

Cat. No.: B13315319
M. Wt: 189.26 g/mol
InChI Key: CSRDHNPMDYVZGC-UHFFFAOYSA-N
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Description

{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine (CAS 1522956-93-9) is a chemical building block within the imidazo[1,2-a]pyridine class, recognized for its significant potential in medicinal chemistry research . The imidazopyridine scaffold is a privileged structure in drug discovery, featured in several commercially available medications such as the sedative zolpidem and the inotropic agent olprinone . This specific 2-propyl derivative serves as a key synthetic intermediate for researchers developing new therapeutic agents. Its structure is amenable to further functionalization, making it valuable for constructing more complex molecules for biological screening . Studies on analogous imidazopyridine compounds have demonstrated a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties, highlighting the research value of this chemical series . Recent research has also explored imidazo[1,2-a]pyridine derivatives as antimicrobial agents against strains like S. aureus and P. aeruginosa , and as scaffolds in hybrid molecules targeting infectious diseases . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and investigating structure-activity relationships (SAR) in various biological targets.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

(2-propylimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C11H15N3/c1-2-5-9-10(8-12)14-7-4-3-6-11(14)13-9/h3-4,6-7H,2,5,8,12H2,1H3

InChI Key

CSRDHNPMDYVZGC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N2C=CC=CC2=N1)CN

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of {2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is highly versatile, with substituents at positions 2 and 6 significantly influencing activity. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine 2-Propyl, 3-methanamine C₁₀H₁₅N₃ 177.25 Moderate lipophilicity, basic amine N/A
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine 2-Aryl, 5-methyl, N,N-dimethyl C₁₈H₂₀N₄ 292.38 Antimicrobial (vs. S. aureus, E. coli)
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine 2-(4-Fluorophenyl), 6-CF₃ C₁₅H₁₁F₄N₃ 321.27 Enhanced lipophilicity, potential CNS activity
1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}methanamine 6-Bromo C₈H₈BrN₃ 226.07 Halogenated derivative (synthetic intermediate)
N,N-Dimethyl(6-methylimidazo[1,2-a]pyridin-3-yl)-methanamine 6-Methyl, N,N-dimethyl C₁₁H₁₅N₃ 189.26 Improved solubility, reduced basicity

Key Observations :

  • Aryl vs. In contrast, the propyl group in the target compound may favor hydrophobic interactions in non-polar environments.
  • Halogenation : Bromine at position 6 (as in 1-{6-bromoimidazo...}) increases molecular weight and polarizability, making it a versatile intermediate for further functionalization .
  • Methyl Substituents : Methyl groups at positions 5 or 6 (e.g., 5-methyl in , 6-methyl in ) improve metabolic stability and modulate electronic effects on the amine group.

Modifications to the Methanamine Group

The methanamine moiety is critical for interactions with biological targets. Modifications include:

  • N,N-Dimethylation : Reduces basicity (pKa) and increases lipophilicity, as seen in N,N-dimethyl derivatives (e.g., ). This modification may enhance blood-brain barrier penetration but reduce hydrogen-bonding capacity.
  • Primary Amine Retention : The unmodified primary amine in {2-Propylimidazo...}methanamine allows for protonation at physiological pH, facilitating ionic interactions with target proteins or nucleic acids.

Pharmacological and Antimicrobial Activity

  • Antimicrobial Efficacy : Analogs with aryl and methyl substituents (e.g., compounds 4b–4j in ) exhibit potent activity against Gram-positive (S. aureus, S. pyogenes) and fungal (C. albicans) pathogens, with MIC values comparable to ampicillin and griseofulvin. The propyl-substituted compound’s activity remains uncharacterized but may differ due to reduced aromaticity.
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., CF₃ at position 6) enhance microbial membrane penetration .
    • Bulky substituents (e.g., aryl groups) may sterically hinder target engagement unless paired with flexible linkers.

Biological Activity

{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings, case studies, and data tables to illustrate its significance.

  • Molecular Formula : C11H15N3
  • Molecular Weight : 189.26 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological versatility.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of imidazo[1,2-a]pyridine derivatives. In particular, compounds similar to this compound have shown promising activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis.

Research Findings

  • A study synthesized a series of imidazo[1,2-a]pyridine amide-cinnamamide hybrids and evaluated their activity against MTB. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL, suggesting significant antimycobacterial potential .
  • Table 1 summarizes the MIC values for various imidazo[1,2-a]pyridine derivatives against MTB:
    Compound IDStructure TypeMIC (μg/mL)
    11e2,6-dimethylimidazo[1,2-a]pyridine4
    11k2-propylimidazo[1,2-a]pyridine8
    ReferenceStandard Drug<0.5

These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance biological activity against resistant strains of MTB.

Anticancer Potential

The biological activity of this compound extends beyond antimycobacterial effects. Research has indicated potential anticancer properties linked to this compound class.

Case Studies

  • A study explored the interaction of imidazo[1,2-a]pyridine derivatives with various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells .
  • The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial metabolism and cancer cell growth.
  • Receptor Interaction : The compound may bind to various receptors involved in cell signaling pathways, affecting cellular responses.

Q & A

Q. What are the common synthetic routes for {2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine?

The synthesis typically involves modifying the imidazo[1,2-a]pyridine core. A standard approach includes:

  • Alkylation : Reacting a precursor imidazo[1,2-a]pyridine with isopropyl bromide to introduce the 2-propyl group.
  • Reductive amination : Converting the intermediate carbonyl group to the methanamine moiety using reagents like sodium cyanoborohydride in the presence of ammonia . Alternative routes may employ multicomponent reactions with 2-aminopyridines and glyoxals to build the core structure .

Q. What biological activities are associated with this compound?

Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial , anticancer , and kinase inhibitory activities. Specifically, this compound has shown potential in inhibiting protein geranylgeranylation, a process critical for cancer cell proliferation . Analogous compounds demonstrate low MIC (minimal inhibitory concentration) values against resistant bacterial strains, suggesting broad-spectrum potential .

Q. What analytical methods confirm the compound’s structural integrity?

Key techniques include:

  • NMR spectroscopy (1H/13C) to verify substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How do structural modifications influence kinase inhibitory activity?

The 2-propyl group and methanamine moiety are critical for target affinity. For example:

  • Substitution at the 2-position : Bulkier alkyl groups (e.g., isopropyl) enhance hydrophobic interactions with kinase ATP-binding pockets.
  • Methanamine modification : N-methylation or sulfonation (e.g., in N-methyl sulfate derivatives) improves solubility and bioavailability while retaining activity . Computational docking studies suggest that these modifications stabilize hydrogen bonding with kinase catalytic domains (e.g., c-KIT) .

Q. How can researchers resolve contradictions in reported biological data?

Discrepancies in activity (e.g., varying IC50 values across studies) may arise from differences in:

  • Assay conditions : pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound stability.
  • Cell lines : Genetic variations in target expression (e.g., kinase overexpression vs. knockout models).
  • Metabolic interference : Liver microsome studies can identify metabolite-driven false positives . Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding kinetics) are recommended for validation .

Q. What strategies improve pharmacokinetics of imidazo[1,2-a]pyridine derivatives?

Key approaches include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
  • CYP450 inhibition screening : To mitigate drug-drug interactions.
  • In silico ADMET modeling : Predicting logP, plasma protein binding, and blood-brain barrier penetration . For example, sulfonation of the methanamine group in related compounds reduces hepatic clearance by 40% .

Q. How can off-target effects in kinase inhibition studies be minimized?

  • Selective functionalization : Adding electron-withdrawing groups (e.g., fluorine) at the 6-position of the pyridine ring reduces affinity for non-target kinases like EGFR.
  • Kinome-wide profiling : Platforms like Eurofins’ KinaseProfiler identify cross-reactivity patterns.
  • Covalent inhibitors : Introducing acrylamide moieties enables irreversible binding to cysteine residues in target kinases (e.g., BTK) .

Methodological Considerations

Q. What in vitro models are suitable for evaluating anticancer activity?

  • Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116 for colorectal cancer).
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., PARP cleavage) or flow cytometry for cell cycle arrest.
  • 3D tumor spheroids : To mimic in vivo tumor microenvironments and assess penetration .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Parallel synthesis : Generate analogs with systematic variations (e.g., alkyl chain length, amine substituents).
  • Free-Wilson analysis : Quantify contributions of specific substituents to activity.
  • Crystallography : Resolve ligand-target co-crystal structures to guide rational design .

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